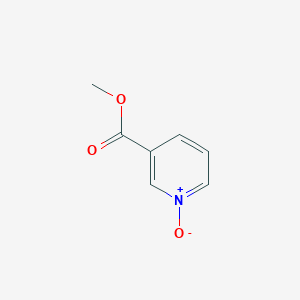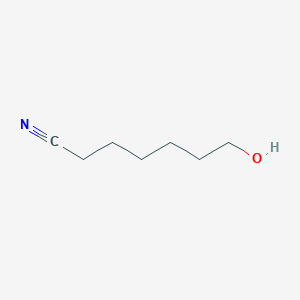
Methyl nicotinate 1-oxide
説明
Methyl nicotinate 1-oxide is a chemical compound with the CAS number 15905-18-7 . It has a molecular weight of 153.14 and its IUPAC name is methyl nicotinate 1-oxide . It contains a total of 18 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of Methyl nicotinate 1-oxide is C7H7NO3 . It contains 18 bonds in total, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .科学的研究の応用
Trace-Level Detection
Methyl nicotinate 1-oxide has been used in the development of an ultrafast trace-level detection system. This system uses a TiO2/SiNWs nanocomposite-based sensing platform .
Skin Absorption Studies
In vitro human skin absorption studies have been conducted using Methyl nicotinate 1-oxide. These studies help understand how the compound interacts with human skin and how it is absorbed .
Topical Inflammation Induction
Methyl nicotinate 1-oxide has been used to evoke a temporary inflammation on human skin. This is useful in studying the anti-inflammatory effect of topical formulations .
Nitric Oxide Release
Methyl nicotinate 1-oxide has been used in studies involving the release of nitric oxide. These studies are important in understanding the role of nitric oxide in various biological processes .
Tuberculosis Biomarker Detection
Methyl nicotinate 1-oxide is a representative and typical volatile organic marker of Mycobacterium tuberculosis. Its detection in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .
Pain Relief
Methyl nicotinate 1-oxide is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain. Its action as a rubefacient is thought to involve peripheral vasodilation .
作用機序
Target of Action
Methyl nicotinate 1-oxide is a derivative of Methyl nicotinate, which is the methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . This means that it primarily acts on the peripheral blood vessels, causing them to widen or dilate. This dilation can enhance local blood flow at the site of application .
Mode of Action
The mode of action of Methyl nicotinate involves its interaction with its targets to cause peripheral vasodilation . This interaction results in an increase in the diameter of the blood vessels, particularly those near the surface of the skin. This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
Many microorganisms can degrade nicotine via various biochemical pathways, including the demethylation pathway, the pyridine pathway, and the pyrrolidine pathway . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds .
Pharmacokinetics
For methyl nicotinate, following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its vasodilatory effect, which increases blood flow to the affected area, thereby providing relief from pain .
Action Environment
The action of Methyl nicotinate 1-oxide is likely to be influenced by various environmental factors. It’s worth noting that the parent compound, Methyl nicotinate, is used in over-the-counter topical preparations indicated for muscle and joint pain , suggesting that its efficacy may be influenced by factors such as the condition of the skin and the specific formulation of the topical preparation.
特性
IUPAC Name |
methyl 1-oxidopyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKAFFMAQAFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl nicotinate 1-oxide | |
CAS RN |
15905-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl nicotinate 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















